2,6-Dimethylbenzo[d]oxazol-5-ol
Description
2,6-Dimethylbenzo[d]oxazol-5-ol (CAS: 66481-29-6) is a benzoxazole derivative characterized by a fused benzene and oxazole ring system. The compound features methyl substituents at positions 2 and 6 of the benzoxazole core and a hydroxyl group at position 3. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced steric bulk from the methyl groups. The compound is commercially available at 97% purity and is used in research for developing pharmaceuticals, agrochemicals, or as a ligand in coordination chemistry .
Properties
IUPAC Name |
2,6-dimethyl-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-3-9-7(4-8(5)11)10-6(2)12-9/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASHPHLRHARKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylbenzo[d]oxazol-5-ol typically involves multi-step reactions. One common method includes the following steps :
Step 1: Reacting a suitable precursor with sodium methoxide to achieve a 90% yield.
Step 2: Treating the intermediate with 35% hydrochloric acid in ethanol, followed by heating for 1 hour, resulting in an 80% yield.
Step 3: Further reaction with pyridine and N,N-dimethylacetamide at ambient temperature for 2 hours, yielding 57%.
Step 4: Oxidation using manganese dioxide in acetone for 3 hours at ambient temperature, achieving a 59% yield.
Step 5: Final treatment with 1N sodium hydroxide for 0.67 hours at ambient temperature.
Industrial Production Methods
the multi-step synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylbenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Pyridine, N,N-dimethylacetamide, and other organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the benzoxazole ring, while substitution reactions can introduce various functional groups onto the ring .
Scientific Research Applications
2,6-Dimethylbenzo[d]oxazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2,6-Dimethylbenzo[d]oxazol-5-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-dimethylbenzo[d]oxazol-5-ol with structurally related benzoxazole, benzothiazole, and substituted aromatic derivatives. Key differences in substituent patterns, electronic effects, and physicochemical properties are highlighted.
Substituent Position and Functional Group Variations
Key Observations :
- Electronic Effects : The hydroxyl group in this compound increases acidity compared to methyl- or halogen-substituted analogs (e.g., pKa ~8–10 for hydroxyl vs. inert halogens) .
- Steric Influence : Methyl groups at positions 2 and 6 hinder rotational freedom, unlike phenyl or benzhydryl substituents in analogs like 2,6-diphenylbenzo[1,2-d:4,5-d']bis(oxazole) .
- Ring Heteroatoms : Replacement of oxazole’s oxygen with sulfur (e.g., in 2,6-dimethylbenzo[d]thiazol-5-amine) lowers ring electron density, affecting reactivity .
Physicochemical Properties
- Lipophilicity: Methyl groups enhance hydrophobicity compared to polar derivatives like (2-amino-1,3-benzoxazol-5-yl)boronic acid hydrochloride (logP ~1.5 vs. ~2.5 for methylated compounds) .
- Stability : The hydroxyl group may render the compound susceptible to oxidation under harsh conditions, unlike halogenated analogs (e.g., 5-bromo derivatives) .
Biological Activity
2,6-Dimethylbenzo[d]oxazol-5-ol is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzo[d]oxazole ring system, which contributes to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites or allosteric sites, which modulates their activity. This property is particularly significant in the context of cancer research, where enzyme inhibitors can play a role in controlling tumor growth.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its potential therapeutic effects .
- Cytotoxic Effects : Research has demonstrated that this compound can exert cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of specific cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic activity of this compound against various cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. Notably, the compound exhibited lower toxicity towards normal human cells, highlighting its selectivity for cancerous tissues .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, this compound was shown to effectively inhibit the activity of certain kinases involved in cell signaling pathways associated with tumor progression. This inhibition was linked to a decrease in downstream signaling events that promote cell proliferation and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
